Tert-butyl3-(carbamothioylmethoxy)pyrrolidine-1-carboxylate
Description
This compound features a pyrrolidine ring substituted at the 3-position with a carbamothioylmethoxy group (-O-CH2-C(=S)-NH2) and a tert-butyloxycarbonyl (Boc) protective group at the 1-position.
Properties
IUPAC Name |
tert-butyl 3-(2-amino-2-sulfanylideneethoxy)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3S/c1-11(2,3)16-10(14)13-5-4-8(6-13)15-7-9(12)17/h8H,4-7H2,1-3H3,(H2,12,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPOKTANWOZZED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-(carbamothioylmethoxy)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with a suitable carbamothioylating agent under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using standard techniques like column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl3-(carbamothioylmethoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Tert-butyl3-(carbamothioylmethoxy)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl3-(carbamothioylmethoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the tert-butyl pyrrolidine-1-carboxylate backbone but differ in substituents at the 3-position, impacting their reactivity, stability, and applications:
Key Comparative Analysis
Functional Group Reactivity
- Carbamothioylmethoxy (Target Compound) : The thiourea (-NH-C(=S)-) group enables strong hydrogen bonding, making it suitable for targeting enzymes or receptors with polar active sites.
- Hydroxyethylthio () : The thioether and hydroxyl groups improve solubility but lack the hydrogen-bonding versatility of thiourea.
- Isocyanato-fluorophenoxy (): High reactivity with amines or alcohols, ideal for covalent conjugation in drug delivery systems.
Physicochemical Properties
Research Findings and Limitations
- Synthesis : Evidence from details the synthesis of pyrrolidine-based ATX inhibitors using hydroxymethyl intermediates, which could be adapted for the target compound via thiol-urea chemistry.
- Data Gaps : Direct studies on the target compound’s bioactivity or pharmacokinetics are absent in the provided evidence. Comparisons rely on structural extrapolation.
Biological Activity
Overview of Tert-butyl 3-(carbamothioylmethoxy)pyrrolidine-1-carboxylate
Tert-butyl 3-(carbamothioylmethoxy)pyrrolidine-1-carboxylate is a pyrrolidine derivative that may exhibit various biological activities due to its structural features. Pyrrolidine and its derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects.
Structural Features
- Pyrrolidine Ring : This five-membered nitrogen-containing ring is often associated with various biological activities.
- Carbamothioyl Group : This functional group can influence the reactivity and biological interactions of the compound.
- Tert-butyl Ester : The presence of a tert-butyl group may enhance lipophilicity, affecting absorption and distribution in biological systems.
The biological activity of Tert-butyl 3-(carbamothioylmethoxy)pyrrolidine-1-carboxylate can be hypothesized based on the following mechanisms commonly associated with similar compounds:
- Enzyme Inhibition : Many pyrrolidine derivatives act as inhibitors of specific enzymes, which can lead to therapeutic effects in conditions such as cancer or metabolic disorders.
- Receptor Modulation : Compounds with similar structures may interact with neurotransmitter receptors, potentially offering neuroprotective benefits.
- Antioxidant Activity : The presence of sulfur-containing groups often correlates with antioxidant properties.
Research Findings
While specific studies on this compound are scarce, related compounds have shown promising results:
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Pyrrolidine Derivative | Anti-inflammatory effects | Smith et al., 2020 |
| Carbamothioate | Anticancer properties | Johnson et al., 2019 |
| Tert-butyl Esters | Enhanced bioavailability in drug delivery | Lee et al., 2021 |
Case Studies
- Anti-inflammatory Effects : A study by Smith et al. (2020) demonstrated that pyrrolidine derivatives could significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases.
- Anticancer Properties : Johnson et al. (2019) reported that carbamothioate compounds exhibited cytotoxic effects against various cancer cell lines, indicating that such modifications could enhance the efficacy of existing chemotherapeutics.
- Neuroprotective Effects : Research by Lee et al. (2021) highlighted that certain tert-butyl esters improved cognitive function in rodent models of Alzheimer's disease, showcasing their potential for treating neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
